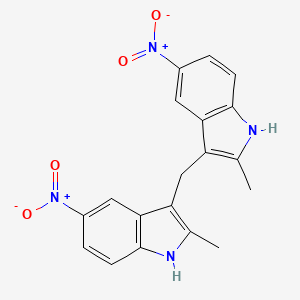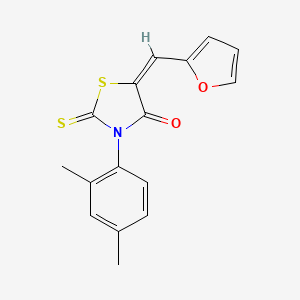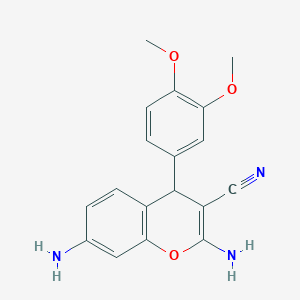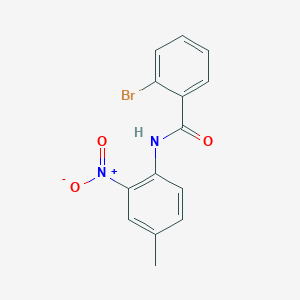
N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride, also known as Nitro-Quin, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein kinases and has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
作用機序
N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride acts as a potent inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the kinase substrate, thereby inhibiting the kinase activity. N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride has been found to inhibit a wide range of protein kinases, including EGFR, VEGFR, and JAK2, among others.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride has been found to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride is its potency as a kinase inhibitor, making it a valuable tool for studying the role of protein kinases in various biological processes. It is also relatively easy to synthesize, making it readily available for use in scientific research. However, N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride has some limitations in lab experiments, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for the study of N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride. One area of research is the development of new analogs of N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride with improved properties, such as increased potency or reduced toxicity. Another area of research is the identification of new protein kinases that can be targeted by N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride, which could lead to the development of new therapeutic applications. Finally, the use of N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride in combination with other drugs or therapies could also be explored as a potential strategy for improving the efficacy of cancer treatment.
合成法
The synthesis of N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride involves the reaction between 2-aminobenzonitrile and cyclohexyl isocyanide in the presence of a palladium catalyst. The resulting product is then treated with methyl iodide and 4-nitrophenylboronic acid to yield the final compound, N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride. The synthesis of N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride is a relatively simple and efficient process, making it a popular choice for scientific research.
科学的研究の応用
N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. It has been found to be a potent inhibitor of protein kinases, which play a critical role in the regulation of cell growth and proliferation. By inhibiting these kinases, N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-cyclohexyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2.ClH/c1-24(16-7-3-2-4-8-16)21-18-9-5-6-10-19(18)22-20(23-21)15-11-13-17(14-12-15)25(26)27;/h5-6,9-14,16H,2-4,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXVXSCEIPHHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4977587.png)
![ethyl [3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4977593.png)

![ethyl 4-(2-phenoxyethyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4977611.png)

![4-[(3-phenyl-5-isoxazolyl)methyl]-1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-4-piperidinol](/img/structure/B4977619.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]morpholine](/img/structure/B4977622.png)

![N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977628.png)
![10-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine hydrochloride](/img/structure/B4977631.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B4977663.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4977667.png)